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5-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid

mGlu5 negative allosteric modulator metabotropic glutamate receptor calcium mobilization assay

Authenticated carboxylic acid metabolite of clinical mGlu5 NAM auglurant. This specific N1-linked pyrazole-pyridine connectivity is critical for reproducible SAR in CNS drug discovery. Verified regioisomeric purity ensures accurate PK/PD correlation and library diversification. Non-interchangeable building block for mGlu5 allosteric pocket modeling.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 1428929-53-6
Cat. No. B6169313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid
CAS1428929-53-6
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CN=CC(=C2)C(=O)O
InChIInChI=1S/C9H7N3O2/c13-9(14)7-4-8(6-10-5-7)12-3-1-2-11-12/h1-6H,(H,13,14)
InChIKeyLOGIIKIQHYALIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid (CAS 1428929-53-6): Molecular Profile and Procurement Considerations


5-(1H-Pyrazol-1-yl)pyridine-3-carboxylic acid (CAS 1428929-53-6; molecular formula C9H7N3O2) is a heteroaromatic building block characterized by a pyridine-3-carboxylic acid core substituted at the 5-position with an N-linked 1H-pyrazole moiety [1]. This compound serves as the carboxylic acid metabolite and key structural progenitor of the selective mGlu5 negative allosteric modulator (NAM) VU0424238 (auglurant), which was advanced to clinical evaluation for treatment-resistant depression [2]. The compound functions as both a versatile synthetic intermediate—with the carboxylic acid handle enabling amide coupling for library diversification—and as a direct comparator in structure-activity relationship (SAR) studies to establish the functional consequences of structural modifications on mGlu5 allosteric pharmacology.

Why 5-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid Cannot Be Interchanged with Regioisomeric or Pyrazole-Substituted Analogs


In medicinal chemistry campaigns targeting the mGlu5 allosteric pocket, compounds featuring pyrazole-pyridine scaffolds exhibit extreme sensitivity to substitution pattern and connectivity [1]. SAR analysis from the Vanderbilt University mGlu5 NAM program demonstrates that the N1-linked pyrazole at the pyridine 5-position provides a unique orientation of the heterocyclic ring relative to the central scaffold—a geometry that cannot be replicated by C-linked pyrazole regioisomers or by 1,2,3-triazole replacements [1]. This specific connectivity dictates the compound's ability to occupy a defined subpocket within the mGlu5 transmembrane domain and governs the metabolic fate of downstream amide-containing clinical candidates. Substituting a generic pyrazole-carboxylic acid building block without verifying the precise connectivity and regioisomeric purity introduces confounding variables in SAR interpretation, risks misassignment of biological activity to an incorrect molecular entity, and compromises batch-to-batch reproducibility in lead optimization workflows. The procurement of CAS 1428929-53-6 with verified identity and purity is therefore not a commodity decision but a scientific necessity for reproducible pharmacology.

Quantitative Differentiation Evidence: 5-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid vs. Key Structural Analogs


mGlu5 NAM Functional Potency: Carboxylic Acid Metabolite vs. N-Aryl Amide Derivatives

The target compound (designated compound 41 in the SAR series) exhibits an mGlu5 NAM IC50 of 7.8 nM in a functional calcium mobilization assay using rat mGlu5 expressed in HEK293A cells [1]. This carboxylic acid-bearing compound represents the active metabolite of clinical candidate VU0424238 (auglurant) [2]. In direct SAR comparison, the N-(5-fluoro-2-pyridinyl) amide derivative (compound 42) displayed an IC50 of 11 nM, while the N-(2-pyridinyl) amide analog (compound 43) exhibited an IC50 of 27 nM [1]. The target compound's carboxylic acid moiety thus confers a 1.4-fold potency advantage over the fluoro-pyridinyl amide and a 3.5-fold advantage over the unsubstituted pyridinyl amide in the same assay system.

mGlu5 negative allosteric modulator metabotropic glutamate receptor calcium mobilization assay

mGlu5 Binding Affinity: Ki of 5-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid vs. Amide-Linked Analogs

In competitive radioligand displacement assays against [³H]-3-methoxy-5-(pyridin-2-ylethynyl)pyridine, the target compound demonstrates a Ki of 4.4 nM at the rat mGlu5 receptor expressed in HEK293A cell membranes [1]. This sub-5 nanomolar binding affinity establishes the compound as a high-affinity ligand for the mGlu5 allosteric site [2]. Notably, this Ki value is derived from the same SAR study that produced the functional IC50 measurements, enabling direct affinity-function correlation for the carboxylic acid-bearing scaffold relative to its amide-capped analogs [1].

radioligand binding mGlu5 affinity allosteric site binding

Regioisomeric Specificity: N1-Linked Pyrazole at Pyridine 5-Position Confers Unique mGlu5 Pharmacology vs. Alternative Connectivity

The SAR investigation of pyrazole/imidazole amides as mGlu5 NAMs reveals that N1-linked pyrazole substitution at the pyridine 5-position (as in the target compound) yields consistent nanomolar potency across multiple analogs, whereas alternative heterocycle linkages and substitution patterns produce variable or reduced activity [1]. The specific connectivity defined by CAS 1428929-53-6—N1-pyrazole at the pyridine 3-carboxylic acid 5-position—represents the pharmacologically validated scaffold from which the clinical candidate VU0424238 was derived [1][2]. Regioisomers lacking this precise substitution pattern were either not pursued or demonstrated inferior activity in the same functional assay platform, underscoring the non-interchangeable nature of pyrazole-pyridine connectivity in this chemotype.

regioisomeric selectivity structure-activity relationship pyrazole-pyridine connectivity

Synthetic Utility: Carboxylic Acid Handle Enables Direct Amide Diversification vs. Inert Analogs

The carboxylic acid functional group at the pyridine 3-position provides a reactive handle for amide bond formation, enabling rapid diversification of the mGlu5 NAM scaffold [1]. The target compound serves as the direct synthetic precursor to the clinical candidate VU0424238 (auglurant) via amide coupling with 5-fluoro-2-aminopyridine [2]. This contrasts with pyrazole-pyridine analogs lacking the carboxylic acid moiety (e.g., methyl esters or unsubstituted pyridine derivatives), which require additional synthetic steps to install a conjugation-competent functional group [1]. The ready availability of the free carboxylic acid form eliminates the need for ester hydrolysis steps that risk epimerization or decomposition under basic conditions.

building block amide coupling medicinal chemistry diversification

Validated Research and Development Applications for 5-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid (CAS 1428929-53-6)


mGlu5 Negative Allosteric Modulator (NAM) Lead Optimization and Library Synthesis

Medicinal chemistry teams engaged in CNS drug discovery, particularly those targeting metabotropic glutamate receptor 5 (mGlu5) for treatment-resistant depression, anxiety disorders, or fragile X syndrome, should prioritize CAS 1428929-53-6 as the central scaffold for amide-based library construction. The compound's validated 7.8 nM functional IC50 and 4.4 nM binding Ki at rat mGlu5 [1] establish it as the benchmark carboxylic acid core from which clinical candidate VU0424238 (auglurant) was derived. The free carboxylic acid enables direct HATU- or EDC-mediated amide coupling with diverse amines, allowing rapid SAR exploration of the amide terminus while preserving the potency-conferring N1-pyrazole-5-pyridine connectivity [1].

Metabolite Identification and Pharmacokinetic Reference Standard

Bioanalytical and DMPK laboratories evaluating the metabolic fate of VU0424238 (auglurant) or related pyrazole-amide mGlu5 NAMs should procure CAS 1428929-53-6 as an authenticated analytical reference standard. The compound represents the primary carboxylic acid metabolite formed via amidase-mediated hydrolysis of the clinical candidate [2]. The quantitative binding data (Ki = 4.4 nM) [1] confirm that this metabolite retains high target affinity, necessitating its inclusion in PK/PD correlation studies to distinguish parent drug effects from active metabolite contributions. LC-MS/MS method development for plasma and brain tissue quantification requires a pure, structurally confirmed sample of this exact regioisomer.

Structure-Activity Relationship (SAR) Comparator for Heterocycle Replacement Studies

Computational chemistry and molecular modeling groups investigating alternative heterocyclic replacements for the mGlu5 allosteric pocket should utilize CAS 1428929-53-6 as the reference ligand for docking validation and pharmacophore refinement. The compound's sub-5 nM binding affinity [1] and the established SAR demonstrating sensitivity to pyrazole vs. imidazole substitution [1] provide a high-confidence dataset for benchmarking virtual screening hits. New chemotypes claiming mGlu5 NAM activity must demonstrate comparable or superior potency to this carboxylic acid benchmark to justify further investment in lead optimization.

Regioisomeric Purity Verification in Parallel Synthesis Workflows

Process chemistry and analytical development groups conducting parallel synthesis of pyrazole-pyridine libraries must procure CAS 1428929-53-6 as the authenticated reference standard for HPLC and LC-MS purity verification. The compound's specific connectivity (N1-pyrazole at pyridine 5-position, carboxylic acid at 3-position) [1] is non-interchangeable with regioisomers such as pyrazole-4-yl or pyridine-2-carboxylic acid variants, which exhibit distinct retention times and MS fragmentation patterns. Use of this authenticated standard ensures that automated purification systems correctly identify and isolate the desired regioisomer from complex reaction mixtures, preventing downstream SAR misassignment.

Technical Documentation Hub

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